molecular formula C18H25N3O3 B5626672 2-(3-methoxypropyl)-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one

2-(3-methoxypropyl)-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5626672
M. Wt: 331.4 g/mol
InChI Key: TVWFHSZTTBDQGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro decane derivatives involves multiple steps, incorporating different substituents to achieve desired pharmacological activities. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones substituted at the 8 position have been prepared for screening as antihypertensive agents, utilizing compounds substituted with various groups, such as 2-(3-indolyl)ethyl and 3-(2-methoxyphenoxy)-2-hydroxypropyl, to explore their effects on blood pressure and adrenergic receptor interaction (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspiro decane derivatives is characterized by a spirocyclic framework, which is crucial for their biological activity. X-ray structural analysis has been used to elucidate the structure of certain derivatives, shedding light on the stereochemistry and molecular conformations that are fundamental to their function (Dyachenko, Toropov, & Rusanov, 2015).

Chemical Reactions and Properties

Diazaspiro[4.5]decan-3-one derivatives engage in various chemical reactions, reflecting their versatile chemical properties. For example, their interaction with disulfides under copper-catalyzed conditions for the synthesis of thio-substituted derivatives highlights their reactivity and potential for generating a wide range of compounds with varying biological activities (Qian et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. Studies involving the crystalline and molecular structure provide insights into the physical characteristics that can affect their pharmacological profile and bioavailability (Silaichev et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are pivotal for the therapeutic utility of diazaspiro[4.5]decan-3-one derivatives. Their ability to bind to receptors, inhibit specific enzymes, or modulate ion channels is derived from the specific chemical groups attached to the diazaspiro decane core. Research into their binding affinity towards muscarinic receptors and the subsequent biological effects underscores the importance of chemical properties in designing compounds with potential therapeutic benefits (Cignarella, Villa, & Barlocco, 1994).

properties

IUPAC Name

2-(3-methoxypropyl)-8-(pyridine-2-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-24-12-4-9-21-14-18(13-16(21)22)6-10-20(11-7-18)17(23)15-5-2-3-8-19-15/h2-3,5,8H,4,6-7,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWFHSZTTBDQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCN(CC2)C(=O)C3=CC=CC=N3)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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